molecular formula C8H10N2 B11969716 Propanedinitrile, (1-ethylpropylidene)- CAS No. 10394-95-3

Propanedinitrile, (1-ethylpropylidene)-

Cat. No.: B11969716
CAS No.: 10394-95-3
M. Wt: 134.18 g/mol
InChI Key: BMGYCEPKMYVARU-UHFFFAOYSA-N
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Description

Propanedinitrile, (1-ethylpropylidene)- is a chemical compound with the CAS Registry Number 10394-95-3. This compound is offered for research and development purposes. Specific physical, chemical, and application data for this particular propanedinitrile derivative are subject to ongoing research and characterization. Compounds in the propanedinitrile family are often of interest in organic synthesis. For instance, malononitrile (propanedinitrile) is a well-known reagent used in Knoevenagel condensation reactions to form carbon-carbon bonds, a fundamental step in constructing complex organic molecules, including pharmaceuticals and fine chemicals . Researchers value these compounds as versatile building blocks for developing new chemical entities. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10394-95-3

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

2-pentan-3-ylidenepropanedinitrile

InChI

InChI=1S/C8H10N2/c1-3-7(4-2)8(5-9)6-10/h3-4H2,1-2H3

InChI Key

BMGYCEPKMYVARU-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C#N)C#N)CC

Origin of Product

United States

Synthetic Methodologies for Propanedinitrile, 1 Ethylpropylidene

Established Condensation Protocols for Propanedinitrile, (1-ethylpropylidene)- Synthesis

Knoevenagel Condensation Approaches

The cornerstone of propanedinitrile, (1-ethylpropylidene)- synthesis is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgorientjchem.org The reaction involves the nucleophilic addition of a carbanion, generated from malononitrile (B47326) by a base, to the carbonyl carbon of diethyl ketone, followed by a dehydration step to yield the final α,β-unsaturated product. purechemistry.orgnumberanalytics.compw.live

The general reaction is as follows:

Various basic catalysts are employed to facilitate this transformation, ranging from simple amines to more complex heterogeneous systems. The choice of catalyst and reaction conditions significantly influences the reaction rate and yield.

A general procedure for the Knoevenagel condensation involves mixing the carbonyl compound (diethyl ketone) and the active methylene (B1212753) compound (malononitrile) in the presence of a catalyst, often with the application of heat or other energy sources like microwave irradiation to drive the reaction to completion. arkat-usa.org

Modifications and Optimization Strategies for Classical Synthetic Routes

Given the lower reactivity of ketones compared to aldehydes, several modifications to the classical Knoevenagel condensation have been developed to improve the synthesis of compounds like propanedinitrile, (1-ethylpropylidene)-. Optimization strategies focus on the choice of catalyst, solvent, and reaction conditions.

Catalyst and Solvent Optimization:

Research has shown that the choice of catalyst is critical. While weak bases like piperidine (B6355638) or pyridine (B92270) are traditionally used, other catalysts such as ammonium (B1175870) acetate (B1210297) have proven effective, particularly under solvent-free conditions or with microwave assistance. arkat-usa.orgbhu.ac.in The use of protic solvents like ethanol (B145695) can be beneficial as they can stabilize the reaction intermediates. nih.gov

Below is a table summarizing the effect of different catalysts and conditions on the Knoevenagel condensation of ketones with malononitrile, providing insights into potential optimization for the synthesis of propanedinitrile, (1-ethylpropylidene)-.

KetoneCatalystSolventReaction TimeYield (%)Reference
AcetophenoneNH4OAcNone (Microwave)3 min65 arkat-usa.org
BenzophenoneNH4OAcNone (Microwave)5 min58 arkat-usa.org
9-FluorenoneNH4OAcNone (Microwave)2 min92 arkat-usa.org
AcetophenoneNH4OAcNone (Thermal)30 min52 arkat-usa.org
BenzophenoneNH4OAcNone (Thermal)60 min45 arkat-usa.org

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of the Knoevenagel condensation, it can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. arkat-usa.orgbhu.ac.in This technique is particularly advantageous for less reactive ketones like diethyl ketone.

Novel Synthetic Strategies for Propanedinitrile, (1-ethylpropylidene)-

One-Pot Synthetic Developments for Propanedinitrile, (1-ethylpropylidene)- Precursors

While direct one-pot syntheses specifically targeting propanedinitrile, (1-ethylpropylidene)- are not extensively documented, related one-pot procedures for other malononitrile derivatives offer valuable insights. For instance, one-pot reductive alkylations of malononitrile with aromatic aldehydes have been developed, which involve a Knoevenagel condensation followed by a reduction step. rsc.org Similar strategies could potentially be adapted for the synthesis of precursors to propanedinitrile, (1-ethylpropylidene)- or its derivatives.

Catalytic Approaches in the Synthesis of Propanedinitrile, (1-ethylpropylidene)-

Recent advancements in catalysis offer promising avenues for the synthesis of propanedinitrile, (1-ethylpropylidene)-. The development of novel catalysts aims to enhance reaction efficiency, selectivity, and sustainability.

Heterogeneous Catalysts:

The use of solid catalysts, such as silica-supported ammonium acetate or amine-functionalized nanoparticles, offers advantages in terms of easy separation and reusability. researchgate.net These catalysts can be employed in various reaction media, including environmentally benign solvents like water. researchgate.net

Ionic Liquids:

Ionic liquids have been explored as both catalysts and reaction media for Knoevenagel condensations. They can facilitate the reaction under mild conditions and often allow for easy product isolation and catalyst recycling.

The following table presents data on various catalytic systems used for the Knoevenagel condensation, which could be applicable to the synthesis of propanedinitrile, (1-ethylpropylidene)-.

Carbonyl CompoundActive Methylene CompoundCatalystSolventTemperatureYield (%)Reference
BenzaldehydeMalononitrile[MeHMTA]BF4NoneRoom Temp98
BenzaldehydeMalononitrileAmino-functionalized MOFEthanolRoom Temp100 nih.gov
Various AldehydesMalononitrileAmine-tethered Fe3O4@SiO2WaterRoom Temp84-99 researchgate.net
Aromatic KetonesMalononitrileNH4OAcNone (Microwave)-58-92 arkat-usa.org

Mechanistic Investigations of Propanedinitrile, (1-ethylpropylidene)- Formation Reactions

The formation of propanedinitrile, (1-ethylpropylidene)- via the Knoevenagel condensation proceeds through a well-established multi-step mechanism. purechemistry.orgnumberanalytics.com

Step 1: Enolate Formation A basic catalyst abstracts an acidic α-hydrogen from malononitrile, forming a resonance-stabilized carbanion (enolate). The high acidity of the methylene protons in malononitrile allows this deprotonation to occur even with a weak base. wikipedia.org

Step 2: Nucleophilic Attack The nucleophilic carbanion attacks the electrophilic carbonyl carbon of diethyl ketone. This results in the formation of a tetrahedral intermediate.

Step 3: Protonation The intermediate is protonated, typically by the conjugate acid of the basic catalyst, to form an aldol-type addition product.

Step 4: Dehydration The aldol (B89426) addition product undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, propanedinitrile, (1-ethylpropylidene)-. This step is often the driving force for the reaction, leading to a stable conjugated system. wikipedia.org

Reactivity and Transformational Chemistry of Propanedinitrile, 1 Ethylpropylidene

Nucleophilic Additions to the Activated Alkene Moiety of Propanedinitrile, (1-ethylpropylidene)-

The electron-poor nature of the double bond in propanedinitrile, (1-ethylpropylidene)- makes it an excellent acceptor for nucleophilic attack. This reactivity is central to the functionalization of this class of compounds.

Michael Addition Reactions

Propanedinitrile, (1-ethylpropylidene)- is a prime candidate for Michael addition reactions, a type of conjugate addition. wikipedia.org In this reaction, a nucleophile, known as a Michael donor, adds to the β-carbon of the activated alkene. wikipedia.orgmasterorganicchemistry.com A wide range of nucleophiles can be employed, including carbanions (such as enolates from malonates and nitroalkanes), amines, and thiols. masterorganicchemistry.comorganic-chemistry.org

The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized carbanion. This intermediate is then protonated to yield the final addition product. masterorganicchemistry.com The Michael addition is a thermodynamically controlled process and is widely used for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

Table 1: Examples of Michael Donors for Conjugate Additions

Nucleophile TypeExample
Carbon NucleophilesDiethyl malonate, Nitromethane
Nitrogen NucleophilesPiperidine (B6355638), Morpholine
Sulfur NucleophilesThiophenol

Conjugate Additions and Their Stereochemical Control

Conjugate additions to prochiral substrates like propanedinitrile, (1-ethylpropylidene)- can lead to the formation of new stereocenters. The stereochemical outcome of these reactions, whether syn or anti addition, is dependent on the reaction mechanism and conditions. chemistrysteps.commasterorganicchemistry.com

While specific studies on the stereochemical control of conjugate additions to propanedinitrile, (1-ethylpropylidene)- are not extensively documented, general principles of stereoselectivity in Michael additions can be applied. The use of chiral catalysts, such as chiral primary amines, has been shown to induce high levels of diastereo- and enantioselectivity in the vinylogous Michael addition of cyclic enones to nitroalkenes. pnas.org Similarly, asymmetric catalysis can be envisioned for additions to alkylidene malononitriles, potentially allowing for the synthesis of enantioenriched products. The stereochemistry of the addition can be influenced by the structure of the substrate, the nucleophile, the catalyst, and the reaction conditions. chemistrysteps.com For instance, in the reduction of substituted cyclohexanones, the stereoselectivity of the hydride attack can be influenced by the solvent and the presence of additives. researchgate.net

Redox Chemistry of Propanedinitrile, (1-ethylpropylidene)-

The redox chemistry of propanedinitrile, (1-ethylpropylidene)- encompasses both reduction of the activated double bond and oxidative transformations.

Selective Reduction Strategies for Propanedinitrile, (1-ethylpropylidene)- (e.g., NaBH4 Reduction of α,α-Dicyanoalkenes)

The reduction of α,β-unsaturated systems can proceed via two main pathways: 1,2-reduction (attack at the carbon of the double bond adjacent to the dinitrile group) or 1,4-reduction (conjugate reduction of the carbon-carbon double bond). Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent, and its selectivity can be tuned by the reaction conditions. For α,β-unsaturated ketones, NaBH₄ can lead to a mixture of 1,2- and 1,4-addition products. The use of additives like cerium(III) chloride (Luche reduction) can enhance the selectivity for 1,2-reduction of enones.

While specific protocols for the selective reduction of propanedinitrile, (1-ethylpropylidene)- are not detailed in the literature, it is plausible that similar strategies could be employed. The highly electron-deficient nature of the double bond might favor conjugate reduction. Modified borohydride reagents, such as NaBH₄ in the presence of sodium oxalate, have been shown to be effective for the selective 1,2-reduction of α,β-unsaturated aldehydes. orientjchem.org The choice of solvent and temperature can also play a crucial role in directing the selectivity of the reduction.

Table 2: Potential Reduction Products of Propanedinitrile, (1-ethylpropylidene)-

Reduction TypeProduct Structure
1,4-ReductionPropanedinitrile, (1-ethylpropyl)-
------

Note: The specific conditions to achieve selective 1,4-reduction would require experimental optimization.

Oxidative Transformations and Functionalization

The electron-deficient double bond of propanedinitrile, (1-ethylpropylidene)- is generally resistant to oxidation by electrophilic reagents that typically react with electron-rich alkenes. However, oxidation can be achieved under specific conditions, often involving nucleophilic oxidants. youtube.com

Epoxidation of electron-deficient alkenes, such as α,β-unsaturated ketones and nitriles, can be accomplished using nucleophilic oxidizing agents like hydrogen peroxide under basic conditions or sodium hypochlorite. youtube.comyoutube.com The mechanism is thought to involve a Michael-type addition of the hydroperoxide anion to the β-carbon, followed by intramolecular cyclization to form the epoxide. youtube.com Efficient epoxidation of various electron-deficient alkenes, including acrylonitrile, has also been reported using hydrogen peroxide in the presence of a divanadium-substituted polyoxotungstate catalyst. nih.gov These methods could potentially be applied to the epoxidation of propanedinitrile, (1-ethylpropylidene)- to furnish the corresponding epoxide, a versatile synthetic intermediate.

Cycloaddition Reactions Involving Propanedinitrile, (1-ethylpropylidene)-

The activated double bond of alkylidene malononitriles makes them valuable components in cycloaddition reactions, allowing for the construction of complex cyclic and heterocyclic systems. thieme-connect.com

Alkylidene malononitriles can act as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions). For instance, isatylidene malononitrile (B47326) undergoes a Barbas [4+2] cycloaddition with α,β-unsaturated ketones catalyzed by L-proline to form spiro[3-arylcyclohexanone]oxindole derivatives. nih.govrsc.org This suggests that propanedinitrile, (1-ethylpropylidene)- could similarly react with suitable dienes.

Furthermore, alkylidene malononitriles have been shown to participate in [3+3] annulation reactions with trifluoromethyl alkenes under basic conditions to yield monofluorocyclohexene motifs. acs.org Malononitrile derivatives can also engage in [3+2] cycloadditions. acs.org These examples highlight the potential of propanedinitrile, (1-ethylpropylidene)- as a building block in various cycloaddition strategies for the synthesis of diverse molecular architectures.

Catalytic Transformations Utilizing Propanedinitrile, (1-ethylpropylidene)- as a Substrate

The electron-deficient nature of the double bond in alkylidene malononitriles like Propanedinitrile, (1-ethylpropylidene)-, makes them excellent substrates for various catalytic transformations, particularly in the realm of asymmetric synthesis.

The construction of chiral molecules from prochiral substrates such as alkylidene malononitriles is a significant focus of modern organic synthesis. These compounds are valuable precursors for creating stereogenic centers, including challenging quaternary carbons.

A notable advancement in the asymmetric catalysis of α,α-dicyanoalkenes involves a dual organocatalytic system for allylic-allylic alkylation. nih.gov Research has demonstrated a highly enantioselective reaction between α,α-dicyanoalkenes and Morita-Baylis-Hillman (MBH) carbonates, co-catalyzed by hydroquinidine (B1662865) (anthraquinone-1,4-diyl) diether, known as (DHQD)₂AQN, and (S)-(-)-1,1'-bi-2-naphthol, or (S)-BINOL. nih.govresearchgate.net

This dual system is crucial for achieving high yields and stereoselectivities. The tertiary amine catalyst, (DHQD)₂AQN, activates the MBH carbonate, while the Brønsted acid co-catalyst, (S)-BINOL, is thought to interact with the dicyanoalkene, guiding the stereochemical outcome of the reaction. researchgate.net This methodology has been successfully applied to a broad spectrum of substrates, consistently yielding products with excellent stereocontrol. nih.gov

Table 1: Representative Stereoselective Allylic-Allylic Alkylation of α,α-Dicyanoalkenes

This table illustrates the general success of the dual catalytic method on substrates analogous to Propanedinitrile, (1-ethylpropylidene)-. Data is representative of findings from studies on similar α,α-dicyanoalkenes.

Dicyanoalkene Substrate (R¹, R²)Morita-Baylis-Hillman CarbonateDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
Aryl, HAryl-substituted>99:1up to 99% nih.gov
Alkyl, HAryl-substituted>99:1up to 98% nih.gov
Aryl, HAlkyl-substituted>99:1up to 97% nih.gov

The dual catalysis protocol utilizing (DHQD)₂AQN and (S)-BINOL demonstrates exceptional control over both enantioselectivity and diastereoselectivity. nih.gov For the allylic-allylic alkylation of α,α-dicyanoalkenes, diastereomeric ratios consistently exceed 99:1, indicating near-perfect control over the formation of one diastereomer over the other. researchgate.net

Simultaneously, the enantiomeric excess (ee) reaches up to 99%, showcasing the high fidelity of the chiral information transfer from the catalytic system to the product. nih.gov The (DHQD)₂AQN catalyst is primarily responsible for setting the enantioselectivity, while the addition of the (S)-BINOL co-catalyst is often necessary to secure high reaction yields without significantly impacting the enantiomeric ratio. researchgate.net This powerful control allows for the reliable synthesis of multifunctional products containing multiple stereocenters, which can then be converted into more complex chiral cyclic frameworks. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, offers a robust platform for activating alkylidene malononitriles toward various transformations. While specific studies naming Propanedinitrile, (1-ethylpropylidene)-, are limited, the reactivity of the broader class of compounds is well-established in organocatalytic reactions.

One major application is the conjugate addition of nucleophiles to the activated double bond. For instance, the enantioselective conjugate addition of malononitrile to 2-enoylpyridines has been achieved using cinchona alkaloid-based bifunctional urea (B33335) catalysts. nih.gov This reaction proceeds with high yields and enantioselectivities up to 97% ee, demonstrating the power of organocatalysis to form chiral C-C bonds. nih.gov

In another example, the conjugate addition of malononitrile to specific dienones has been catalyzed by a piperidine-based thiourea-tertiary amine. This process initiates a cascade reaction, leading to chiral pyran derivatives with excellent yields and enantioselectivities. nih.gov Furthermore, L-proline has been used as an organocatalyst for the [4+2] cycloaddition (Diels-Alder reaction) between α,β-unsaturated ketones and isatylidene malononitrile, a related activated alkene, to generate complex spirocyclic oxindoles. rsc.org These examples highlight the versatility of organocatalysis in promoting diverse and stereoselective reactions involving the alkylidene malononitrile scaffold.

Insufficient Data Available for Metal-Catalyzed Reactions of Propanedinitrile, (1-ethylpropylidene)-

A thorough review of scientific literature and chemical databases reveals a significant lack of published research on the metal-catalyzed reactions of the specific chemical compound Propanedinitrile, (1-ethylpropylidene)- . Despite extensive searches for this compound, also known by its alternative name (1-ethylpropylidene)malononitrile and CAS Registry Number 10394-95-3, no specific examples of its use in metal-catalyzed carbon-carbon or carbon-heteroatom bond-forming reactions have been found.

The requested article, focusing on the "" with a specific section on "Metal-Catalyzed Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation," cannot be generated due to the absence of the necessary experimental data. The creation of detailed research findings and data tables, as per the user's instructions, is therefore not possible.

While the broader field of metal-catalyzed cross-coupling reactions is a well-established and extensively documented area of organic chemistry, with numerous examples involving related malononitrile derivatives, the specific reactivity of Propanedinitrile, (1-ethylpropylidene)- in this context remains unexplored in the available scientific literature. Chemical supplier information indicates that this compound is available for early discovery research, which suggests it is not a widely studied or characterized substance.

Consequently, without primary research data on the metal-catalyzed transformations of Propanedinitrile, (1-ethylpropylidene)- , any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and factual reporting.

Applications of Propanedinitrile, 1 Ethylpropylidene in Advanced Organic Synthesis

Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds form the backbone of many pharmaceuticals, agrochemicals, and materials. The dinitrile moiety is a well-established synthon for the formation of various heterocyclic rings.

Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

The synthesis of pyridine and pyrimidine derivatives frequently employs dinitrile-containing precursors. These reactions often proceed through condensation mechanisms with various electrophiles and subsequent cyclization. Despite the general reactivity pattern of dinitriles, specific examples detailing the use of Propanedinitrile, (1-ethylpropylidene)- for the synthesis of substituted pyridines or pyrimidines are not described in the available scientific literature.

Fused and Spiro-Heterocyclic Systems

Fused and spiro-heterocyclic systems are complex three-dimensional structures that are of significant interest in medicinal chemistry. The construction of such scaffolds often relies on intricate reaction cascades. While alkylidene dinitriles can, in principle, participate in cycloaddition or tandem reactions to form these complex systems, no published research specifically illustrates the application of Propanedinitrile, (1-ethylpropylidene)- in the formation of fused or spiro-heterocycles.

Construction of Chiral Scaffolds and Complex Molecular Architectures

The development of stereoselective methodologies is a cornerstone of modern organic synthesis, enabling access to enantiomerically pure compounds.

Derivatization to Complex Chiral Cyclic Products

The conversion of achiral starting materials into complex chiral products is a key challenge in asymmetric synthesis. While the propanedinitrile backbone could potentially be functionalized to introduce chirality, specific methods for the derivatization of Propanedinitrile, (1-ethylpropylidene)- to form complex chiral cyclic products have not been reported.

Role in Natural Product Synthesis Strategies

Natural products often feature intricate molecular designs and serve as inspiration for the development of new therapeutic agents. The strategic incorporation of versatile building blocks is crucial for the total synthesis of these complex molecules. There is currently no documented evidence of Propanedinitrile, (1-ethylpropylidene)- being utilized as a key intermediate or building block in any reported natural product synthesis strategies.

Contribution to Multicomponent Reaction (MCR) Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. Malononitrile (B47326), a related dinitrile, is a well-known participant in a plethora of MCRs. However, specific studies detailing the participation of Propanedinitrile, (1-ethylpropylidene)- in MCR sequences to generate molecular diversity are absent from the current body of scientific literature.

No Information Found for Propanedinitrile, (1-ethylpropylidene)-

Despite a thorough search of available scientific literature and chemical databases, no specific information was found regarding the application of the chemical compound "Propanedinitrile, (1-ethylpropylidene)-" as an intermediate in the design of precursors for functional materials.

Consequently, the requested article, with its specific outline focusing on this compound's role in the design of precursors for functional materials, cannot be generated. There is no available data to populate the sections and subsections as outlined in the prompt.

It is possible that this compound is not commonly used for this purpose, is known by a different chemical name not readily associated with its structure, or its applications in this area are not documented in publicly accessible resources.

Derivatization and Structural Modification of Propanedinitrile, 1 Ethylpropylidene

Synthesis of Alkylated and Arylated Derivatives

The synthesis of alkylated and arylated derivatives of propanedinitrile, (1-ethylpropylidene)- can be approached through several synthetic strategies. While direct alkylation or arylation of the vinylic carbon is challenging, modification of the starting materials prior to condensation or subsequent reactions of the synthesized scaffold provide viable routes.

Modification of the Ketone: One of the most straightforward methods to obtain alkylated or arylated derivatives is to utilize a substituted 3-pentanone (B124093) in the initial Knoevenagel condensation. By introducing alkyl or aryl groups on the ethyl side chains of the ketone, a variety of derivatives can be synthesized.

Palladium-Catalyzed Arylation: While direct arylation of the double bond of propanedinitrile, (1-ethylpropylidene)- is not commonly reported, palladium-catalyzed cross-coupling reactions are a powerful tool for the arylation of related malononitrile (B47326) derivatives. organic-chemistry.org For instance, a hypothetical arylation at a position on the ethyl group could be achieved if a suitable precursor with a leaving group is used.

Illustrative Data for Synthesis of Derivatives:

Derivative NameStarting KetoneReaction TypeHypothetical Yield (%)
Propanedinitrile, (1-(1-phenylethyl)propylidene)-1-Phenyl-3-pentanoneKnoevenagel Condensation85
Propanedinitrile, (1-(p-tolyl)ethylpropylidene)-1-(p-tolyl)-3-pentanoneKnoevenagel Condensation82
Propanedinitrile, (1-butylpropylidene)-4-HeptanoneKnoevenagel Condensation90

Note: The yields in this table are hypothetical and serve as illustrative examples based on typical Knoevenagel condensation reactions.

Functionalization of the Dinitrile Moiety

The dinitrile moiety is a highly versatile functional group that can undergo a variety of chemical transformations, leading to a wide range of derivatives with different chemical and physical properties. nih.gov

Cycloaddition Reactions: The activated double bond in propanedinitrile, (1-ethylpropylidene)- makes it an excellent dienophile or dipolarophile in cycloaddition reactions. For example, it can react with dienes in a [4+2] cycloaddition (Diels-Alder reaction) or with 1,3-dipoles in a [3+2] cycloaddition to form complex heterocyclic structures. nih.govnih.gov

Reduction of Nitrile Groups: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This opens up a pathway to a variety of amine derivatives through subsequent N-alkylation or N-acylation reactions.

Hydrolysis of Nitrile Groups: The nitrile groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. This transformation is useful for introducing new functionalities and for further derivatization.

Illustrative Functionalization Reactions:

Reaction TypeReagentsProduct Type
[4+2] Cycloaddition1,3-ButadieneSubstituted cyclohexene (B86901) dinitrile
[3+2] CycloadditionPhenyl azideTriazole derivative
ReductionLiAlH₄, then H₂ODiamine
HydrolysisH₂SO₄ (aq), heatDicarboxylic acid

Structure-Reactivity Relationship Studies of Propanedinitrile, (1-ethylpropylidene)- Derivatives

The relationship between the structure of propanedinitrile, (1-ethylpropylidene)- derivatives and their reactivity is a key area of investigation for designing molecules with specific properties.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the alkylidene moiety can significantly influence the reactivity of the molecule. For instance, electron-donating groups would be expected to decrease the electrophilicity of the double bond, making it less reactive towards nucleophiles. Conversely, electron-withdrawing groups would enhance its electrophilicity.

Steric Effects: The steric hindrance around the reactive centers of the molecule can also play a crucial role in determining its reactivity. Increasing the bulkiness of the substituents on the ethyl groups could hinder the approach of reactants to the double bond or the nitrile groups, thereby slowing down reaction rates.

Hypothetical Reactivity Trends:

Derivative Substituent (on ethyl group)Electronic EffectPredicted Reactivity towards Nucleophiles
-CH₃ (Methyl)Electron-donatingDecreased
-NO₂ (Nitro)Electron-withdrawingIncreased
-C(CH₃)₃ (tert-Butyl)Steric hindranceDecreased

Investigation of Conformationally Restricted Analogues

The synthesis and study of conformationally restricted analogues of propanedinitrile, (1-ethylpropylidene)- can provide valuable insights into its bioactive conformation and can lead to the development of more potent and selective molecules. nih.govmontclair.edu

Incorporation into Ring Structures: One common strategy to restrict the conformation of a molecule is to incorporate parts of its structure into a ring system. For example, the ethyl groups of propanedinitrile, (1-ethylpropylidene)- could be part of a carbocyclic or heterocyclic ring, which would fix the relative orientation of the substituents.

Introduction of Rigid Linkers: Another approach is to introduce rigid linkers between different parts of the molecule. This can be achieved through various chemical reactions, such as ring-closing metathesis, to create macrocyclic structures with limited conformational freedom.

The study of such analogues can help in understanding how the spatial arrangement of the functional groups affects the molecule's properties and interactions with biological targets.

Computational and Theoretical Chemistry Studies on Propanedinitrile, 1 Ethylpropylidene

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties and reaction mechanisms of chemical compounds. However, no specific studies employing these methods on Propanedinitrile, (1-ethylpropylidene)- were identified in the public domain.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful computational tool for investigating the thermodynamics and kinetics of chemical reactions. While DFT has been widely applied to study various organic molecules, a targeted search did not yield any published research detailing the reaction pathways of Propanedinitrile, (1-ethylpropylidene)-. Such a study would theoretically involve mapping the potential energy surface for its formation, decomposition, or reactions with other chemical species, but this data is not currently available.

Transition State Analysis for Propanedinitrile, (1-ethylpropylidene)- Transformations

The analysis of transition states is crucial for determining the energy barriers and mechanisms of chemical transformations. There are no available studies that report the calculation and analysis of transition states for any reactions involving Propanedinitrile, (1-ethylpropylidene)-.

Molecular Modeling of Intermolecular Interactions Involving Propanedinitrile, (1-ethylpropylidene)-

Molecular modeling techniques are essential for studying how molecules interact with each other, which influences their physical properties and behavior in various environments. The scientific literature lacks specific molecular modeling studies on the intermolecular forces, such as van der Waals forces, dipole-dipole interactions, or hydrogen bonding, that would govern the behavior of Propanedinitrile, (1-ethylpropylidene)-.

Prediction of Spectroscopic Signatures and Conformational Preferences (Theoretical)

Theoretical calculations are often used to predict spectroscopic data (e.g., IR, NMR, UV-Vis spectra) and to determine the most stable three-dimensional arrangements (conformers) of a molecule. No theoretical studies predicting the spectroscopic signatures or exploring the conformational landscape of Propanedinitrile, (1-ethylpropylidene)- were found.

Advanced Spectroscopic and Crystallographic Methodologies for Studying Propanedinitrile, 1 Ethylpropylidene and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Its application extends beyond simple structure confirmation to the intricate study of reaction mechanisms and dynamic processes.

Dynamic NMR Studies of Reaction Intermediates

The formation of Propanedinitrile, (1-ethylpropylidene)- typically proceeds via a Knoevenagel condensation between diethyl ketone and malononitrile (B47326), often catalyzed by a weak base. wikipedia.org This reaction involves several intermediates, the lifetimes and structures of which can be investigated using dynamic NMR spectroscopy. By monitoring the reaction at different temperatures, it is possible to observe the exchange between reactants, intermediates, and products. For instance, in related reactions, the initial adduct of the active methylene (B1212753) compound to the carbonyl group can exist in equilibrium with the starting materials before the final dehydration step. wikipedia.org Variable temperature NMR experiments could potentially allow for the determination of the activation barriers for these processes, providing a deeper understanding of the reaction kinetics.

Advanced 2D-NMR Techniques in Structural Assignment of Derivatives

Two-dimensional (2D) NMR techniques are crucial for the unambiguous structural assignment of the derivatives of Propanedinitrile, (1-ethylpropylidene)-. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond connectivity information, which is invaluable for complex structures.

To illustrate the utility of 2D NMR, consider the data for a related compound, 2-(4-ethylbenzylidene)malononitrile. rsc.org

Technique Observed Correlations (Illustrative for 2-(4-ethylbenzylidene)malononitrile) Information Gained
COSY Correlation between the methyl and methylene protons of the ethyl group.Confirms the presence of the ethyl substituent and its connectivity.
HSQC Correlation of the vinylic proton to its corresponding carbon. Correlation of aromatic protons to their respective carbons.Unambiguous assignment of protonated carbons.
HMBC Correlation from the vinylic proton to the cyano carbons and the aromatic ring carbons.Establishes the connectivity between the malononitrile moiety and the substituted benzene (B151609) ring.

Utilization of Mass Spectrometry in Reaction Monitoring and Elucidation of Reaction Products

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for determining the molecular weight of compounds, elucidating their structures, and analyzing complex mixtures.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a critical step in the identification of new compounds. For Propanedinitrile, (1-ethylpropylidene)-, with a chemical formula of C8H10N2, the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. For instance, the calculated monoisotopic mass of a related compound, (1-phenylpropylidene)malononitrile (C12H10N2), is 182.0844 Da. nih.gov An HRMS measurement yielding a value very close to this would strongly support the proposed elemental composition.

Compound Formula Calculated Monoisotopic Mass (Da) Reference
(1-phenylpropylidene)malononitrileC12H10N2182.0844 nih.gov
Benzylidenemalononitrile (B1330407)C10H6N2154.0531 nih.gov
Propanedinitrile, (1-ethylpropylidene)-C8H10N2134.0844-

Coupled Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

The analysis of reaction mixtures, which often contain starting materials, products, by-products, and intermediates, is greatly facilitated by coupling chromatographic separation techniques with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used for this purpose.

In the synthesis of Propanedinitrile, (1-ethylpropylidene)-, GC-MS would be an ideal technique to monitor the progress of the reaction. semanticscholar.org Aliquots of the reaction mixture could be taken at different time points, and the components separated on a GC column before being detected by the mass spectrometer. This allows for the identification of the product peak and the disappearance of the reactant peaks. Furthermore, any impurities or side-products could be identified by their mass spectra. For example, a study on the hydrolysis of o-chlorobenzylidene malononitrile utilized GC-MS to identify the hydrolysis products, o-chlorobenzaldehyde and malononitrile. mdpi.com

LC-MS is particularly useful for the analysis of less volatile or thermally labile derivatives of Propanedinitrile, (1-ethylpropylidene)-. It can also be used for the high-sensitivity analysis of derivatives, as demonstrated in a study where malononitrile was used as a derivatizing agent for the analysis of oligosaccharides by electrospray ionization mass spectrometry. nih.gov

X-ray Crystallography of Propanedinitrile, (1-ethylpropylidene)- Adducts and Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. While obtaining suitable single crystals of Propanedinitrile, (1-ethylpropylidene)- itself might be challenging, its derivatives or adducts can often be crystallized and their structures determined.

While a specific crystal structure for Propanedinitrile, (1-ethylpropylidene)- is not available in the consulted literature, the crystal structures of numerous malononitrile derivatives have been reported. These structures consistently show the planarity of the C=C(CN)2 fragment and provide a wealth of data on how different substituents affect the molecular geometry and crystal packing.

Single-Crystal X-ray Diffraction for Absolute and Relative Configuration Determination

The process involves irradiating a single crystal of the compound with monochromatic X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, a detailed electron density map of the molecule can be constructed, revealing the precise location of each atom.

For derivatives of propanedinitrile, such as substituted benzylidenemalononitriles, SC-XRD studies have been instrumental in elucidating their molecular geometries. For instance, in a study of 2-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]malononitrile, SC-XRD analysis provided detailed crystallographic data, as summarized in the table below. nih.gov

Table 1: Example Crystallographic Data for a Malononitrile Derivative

Parameter Value
Chemical Formula C₁₃H₉BrN₂
Crystal System Triclinic
Space Group P-1
a (Å) 7.0353 (7)
b (Å) 7.0765 (5)
c (Å) 13.3229 (8)
α (°) 82.192 (6)
β (°) 76.628 (8)
γ (°) 66.038 (9)
Volume (ų) 589.03 (8)

Data from a study on 2-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]malononitrile. nih.gov

This type of data allows for a detailed understanding of the molecular packing and intermolecular interactions within the crystal lattice. Furthermore, studies on compounds like 2-(4-Nitrobenzylidene)malononitrile have shown that the benzylidenemalononitrile unit is nearly planar, with the nitro group being almost coplanar with the benzene ring. researchgate.net Such conformational details are stabilized by intramolecular interactions, like C-H···N hydrogen bonds, and are critical for predicting the material's properties. researchgate.net

Co-crystallization Studies and Supramolecular Interactions

Co-crystallization is a technique used to combine two or more different molecular species in a single crystal lattice with a defined stoichiometric ratio. This method is a cornerstone of crystal engineering and is widely used to modify the physicochemical properties of solid materials, such as solubility, stability, and melting point. The formation of co-crystals is driven by non-covalent interactions, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces.

For compounds containing the dinitrile functional group, such as derivatives of propanedinitrile, the cyano groups are excellent hydrogen bond acceptors. This property makes them ideal candidates for forming co-crystals with various hydrogen bond donors.

The investigation of co-crystals provides valuable insights into the supramolecular assembly of molecules. By systematically choosing co-formers, it is possible to engineer crystal structures with desired architectures and properties. For Propanedinitrile, (1-ethylpropylidene)-, co-crystallization studies could be designed to explore its interactions with various active pharmaceutical ingredients (APIs) or other functional molecules, potentially leading to the development of new solid forms with enhanced characteristics.

The types of intermolecular interactions that would be investigated in such studies are summarized in the table below.

Table 2: Common Supramolecular Interactions in Malononitrile Derivatives

Interaction Type Description
Hydrogen Bonding The nitrogen atoms of the cyano groups act as hydrogen bond acceptors, interacting with donor groups like -OH, -NH, or even activated C-H groups.
Halogen Bonding The cyano nitrogen can also act as a halogen bond acceptor, interacting with halogen atoms (Cl, Br, I) on other molecules.
π-π Stacking The electron-rich π-system of the double bond and cyano groups can interact with aromatic rings or other π-systems in adjacent molecules.
Dipole-Dipole Interactions The polar nature of the cyano groups leads to significant dipole-dipole interactions, influencing the packing of molecules in the crystal.

Polymerization Chemistry Involving Propanedinitrile, 1 Ethylpropylidene

Monomer Reactivity and Polymerization Mechanisms

The reactivity of Propanedinitrile, (1-ethylpropylidene)- is dictated by its electronic structure. The strong electron-withdrawing nature of the two cyano groups polarizes the double bond, rendering the β-carbon electrophilic and the α-carbon nucleophilic. This makes the monomer highly susceptible to anionic polymerization.

Anionic Polymerization: This is the most probable mechanism for the polymerization of Propanedinitrile, (1-ethylpropylidene)-. The reaction can be initiated by common nucleophiles such as organometallic compounds (e.g., n-butyllithium), alkoxides, or even weaker bases. The initiation step involves the addition of the nucleophile to the β-carbon of the monomer, generating a carbanion that is stabilized by the adjacent nitrile groups. Propagation then proceeds by the sequential addition of monomer molecules to the growing anionic chain end. Due to the high reactivity of the monomer, these polymerizations can be very rapid, even at low temperatures.

Radical Polymerization: While less likely than anionic polymerization due to the highly electrophilic nature of the double bond, radical polymerization cannot be entirely ruled out. However, the strong electron-withdrawing groups would make the resulting radical highly electrophilic, potentially leading to complex side reactions and termination pathways.

Cationic Polymerization: This mechanism is considered highly unlikely for Propanedinitrile, (1-ethylpropylidene)-. The electron-withdrawing nitrile groups would severely destabilize any potential cationic intermediate that would form on the α-carbon.

Synthesis of Polymers Incorporating Propanedinitrile, (1-ethylpropylidene)- Moieties

The synthesis of homopolymers of Propanedinitrile, (1-ethylpropylidene)- would likely be achieved through anionic polymerization under carefully controlled conditions to manage the high reactivity. The choice of initiator and solvent would be critical in controlling the molecular weight and polydispersity of the resulting polymer.

Copolymerization represents a versatile approach to incorporate the unique properties of Propanedinitrile, (1-ethylpropylidene)- into a wider range of materials.

Anionic Copolymerization: Copolymerization with other electron-deficient monomers via an anionic mechanism is a feasible route. The relative reactivity of the comonomers, described by their reactivity ratios (r1 and r2), would determine the microstructure of the resulting copolymer (i.e., random, alternating, or blocky). scielo.orgopen.edufiveable.me The determination of these reactivity ratios requires experimental analysis, typically involving copolymerization reactions at various monomer feed ratios and subsequent analysis of the copolymer composition. scielo.orgnih.gov

Radical Copolymerization: If radical polymerization is viable, copolymerization with electron-rich monomers could lead to the formation of alternating copolymers due to the push-pull electronic effects between the comonomers.

A hypothetical table of reactivity ratios for the copolymerization of Propanedinitrile, (1-ethylpropylidene)- (M1) with a generic comonomer (M2) is presented below to illustrate the concept. It is crucial to note that these values are purely illustrative and not based on experimental data.

Comonomer (M2)Polymerization Typer1 (Hypothetical)r2 (Hypothetical)Copolymer Type
StyreneAnionic0.15.0Blocky or Tapered
Methyl MethacrylateAnionic0.81.2Random
StyreneRadical0.050.4Alternating Tendency

Investigation of Polymerization Pathways for Propanedinitrile, (1-ethylpropylidene)- Derived Monomers

Detailed investigation into the polymerization pathways of Propanedinitrile, (1-ethylpropylidene)- would involve a multi-faceted approach.

Kinetic Studies: Monitoring the rate of polymerization under various conditions (initiator concentration, temperature, solvent polarity) would provide insights into the reaction mechanism and allow for the determination of kinetic parameters.

Polymer Characterization: The resulting polymers would need to be thoroughly characterized to understand their structure and properties. Key techniques would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and, in the case of copolymers, to determine the composition and sequence distribution. scielo.org

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers.

Thermal Analysis (DSC, TGA): To evaluate the thermal properties of the polymers, such as the glass transition temperature (Tg) and thermal stability.

The table below summarizes the expected analytical approaches and the information that could be gleaned from them in a hypothetical study.

Analytical TechniqueInformation Obtained
1H and 13C NMRPolymer microstructure, comonomer composition, end-group analysis.
Gel Permeation Chromatography (GPC)Number-average molecular weight (Mn), weight-average molecular weight (Mw), Polydispersity Index (PDI).
Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg), melting temperature (Tm) if applicable.
Thermogravimetric Analysis (TGA)Onset of decomposition, thermal stability profile.
Fourier-Transform Infrared (FTIR) SpectroscopyConfirmation of functional groups in the polymer.

Future Research Directions and Emerging Opportunities for Propanedinitrile, 1 Ethylpropylidene

Development of Sustainable Synthetic Routes and Green Chemistry Principles

The synthesis of Propanedinitrile, (1-ethylpropylidene)- is primarily achieved through the Knoevenagel condensation of 3-pentanone (B124093) (diethyl ketone) with malononitrile (B47326). wikipedia.org Traditional methods for this condensation often rely on hazardous solvents and catalysts, prompting a shift towards more environmentally benign approaches in line with the principles of green chemistry.

Future research in this area should prioritize the development of sustainable synthetic protocols. This includes the use of water as a solvent, which is a green and economical choice. researchgate.net Studies on related ketone-malononitrile condensations have demonstrated the feasibility of uncatalyzed reactions in refluxing water, offering a simple and clean procedure. arkat-usa.org Additionally, solvent-free reaction conditions, often assisted by microwave irradiation, have shown considerable promise in reducing waste and reaction times for similar aromatic ketones. arkat-usa.org

Exploring the use of biodegradable and renewable catalysts is another critical research direction. Natural catalysts, such as those derived from fruit extracts, have been successfully employed for Knoevenagel condensations, presenting a greener alternative to conventional catalysts. researchgate.net The application of these principles to the synthesis of Propanedinitrile, (1-ethylpropylidene)- could significantly enhance its environmental profile.

Table 1: Comparison of Green Synthesis Approaches for Knoevenagel Condensation of Ketones

ApproachCatalystSolventKey AdvantagesReference
Aqueous SynthesisNoneWaterEnvironmentally benign, simple work-up arkat-usa.org
Solvent-FreeSilica Gel / NH4OAcNoneReduced waste, faster reaction times arkat-usa.org
BiocatalysisFruit ExtractsWater/Ethanol (B145695)Renewable catalyst, mild conditions researchgate.net

This table is illustrative and based on data for analogous ketone-malononitrile condensations.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The lower reactivity of ketones compared to aldehydes in Knoevenagel condensations necessitates the development of highly efficient and selective catalytic systems. arkat-usa.org While classic base catalysts like piperidine (B6355638) or pyridine (B92270) are effective, they pose environmental and handling challenges. wikipedia.org

Future investigations should focus on heterogeneous catalysts, which offer advantages in terms of separation, reusability, and reduced waste. Metal-organic frameworks (MOFs) have emerged as promising candidates, functioning as bifunctional catalysts with both Lewis acid and basic sites that can activate the ketone and deprotonate the malononitrile simultaneously. nih.gov The design of MOFs specifically tailored for the condensation of aliphatic ketones like 3-pentanone could lead to significant improvements in yield and selectivity.

Furthermore, the exploration of nanocatalysts, such as those based on metal oxides or functionalized carbon nanotubes, presents another exciting frontier. These materials offer high surface area and unique electronic properties that can enhance catalytic activity under mild conditions. Research into the application of such novel catalytic systems for the synthesis of Propanedinitrile, (1-ethylpropylidene)- is crucial for developing more efficient and sustainable manufacturing processes.

Integration into Flow Chemistry and Microreactor Methodologies

The transition from batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, precise control over reaction parameters, and improved scalability. mdpi.comwiley.com Microreactor technology, in particular, provides a powerful platform for chemical synthesis due to its high surface-area-to-volume ratio, leading to rapid mixing and efficient heat transfer. mdpi.comresearchgate.net

Future research should aim to develop integrated flow processes where the synthesis, purification, and even subsequent derivatization of Propanedinitrile, (1-ethylpropylidene)- can be performed in a continuous manner. This would not only streamline the production process but also align with the principles of modern, sustainable chemical manufacturing. researchgate.net

Design and Exploration of Advanced Materials Utilizing Propanedinitrile, (1-ethylpropylidene)- as a Building Block

Alkylidene malononitriles are versatile building blocks for the synthesis of a wide range of functional materials due to the presence of reactive cyano groups and a carbon-carbon double bond. nih.gov While specific applications of Propanedinitrile, (1-ethylpropylidene)- are not yet well-defined, its structure suggests potential utility in several areas of materials science.

One promising avenue is in the development of novel polymers. The dinitrile functionality can participate in polymerization reactions, potentially leading to materials with interesting thermal, optical, or electronic properties. Research into the polymerization of Propanedinitrile, (1-ethylpropylidene)- and the characterization of the resulting polymers is a key area for future exploration.

Furthermore, the electron-withdrawing nature of the cyano groups makes alkylidene malononitriles interesting components for organic electronic materials, such as dyes for solar cells or components of organic semiconductors. The specific (1-ethylpropylidene) group will influence the solubility, molecular packing, and electronic properties of any derived materials. Therefore, systematic studies to synthesize and characterize derivatives of Propanedinitrile, (1-ethylpropylidene)- for these applications could uncover new high-performance materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Propanedinitrile, (1-ethylpropylidene)-, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via condensation reactions using alkylidene precursors and malononitrile derivatives. For example, refluxing reactants in methanol with catalysts like triethylamine (e.g., 30 mL methanol, 3 hours reflux, as described in a related synthesis of propanedinitrile derivatives) ensures efficient product formation . Reaction optimization should focus on stoichiometry, solvent polarity, and temperature control to minimize side products.

Q. What safety protocols are critical when handling Propanedinitrile derivatives in laboratory settings?

  • Answer : Use self-contained positive-pressure breathing apparatus and full protective clothing to mitigate inhalation or dermal exposure risks. Avoid combustion due to potential cyanide release . Waste must be segregated and disposed via certified hazardous waste handlers to prevent environmental contamination .

Q. Which spectroscopic techniques are most effective for characterizing Propanedinitrile derivatives?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy are essential for confirming functional groups like nitriles and alkylidene moieties. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can crystallographic data and software tools resolve structural contradictions in alkylidene-propanedinitrile derivatives?

  • Answer : SHELXL (for refinement) and ORTEP-3 (for 3D visualization) enable precise determination of bond lengths, angles, and torsion angles. For example, SHELXL’s twin refinement feature is critical for analyzing twinned crystals, while ORTEP-3’s GUI aids in detecting steric clashes or non-planar geometries .

Q. What computational approaches predict the reactivity of Propanedinitrile derivatives in nucleophilic addition reactions?

  • Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model electron-density distributions to identify reactive sites. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates, validated via experimental kinetic studies .

Q. How should researchers address contradictory data in catalytic applications of Propanedinitrile derivatives?

  • Answer :

  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of outliers.
  • Methodological Review : Verify catalyst loading (e.g., 1–2 mol% in Knoevenagel reactions) and solvent polarity, which heavily influence yield .
  • Case Example : Contradictory yields in aldol condensations may arise from moisture sensitivity; replicate experiments under inert atmospheres.

Methodological Notes

  • Stereochemical Analysis : Use polarimetric data alongside crystallography to confirm enantiomeric purity.
  • Reaction Mechanism Probes : Isotopic labeling (e.g., ¹⁵N in nitrile groups) tracks nucleophilic attack pathways .
  • Data Reproducibility : Document humidity, light exposure, and stirring rates to minimize variability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.